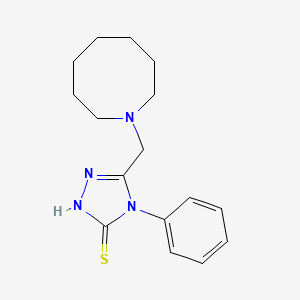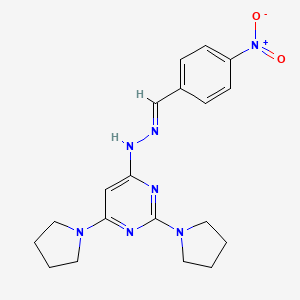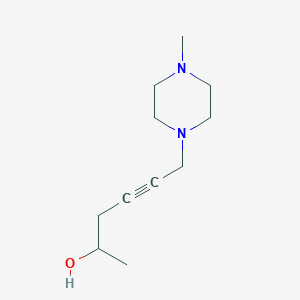
5-(1-azocanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
描述
5-(1-azocanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AZT, is a chemical compound that belongs to the class of thiosemicarbazones. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
科学研究应用
5-(1-azocanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of biochemistry, where this compound has been shown to inhibit the activity of various enzymes, including ribonucleotide reductase and thymidylate synthase. These enzymes are involved in DNA synthesis and replication, making this compound a potentially valuable tool for studying the mechanisms of DNA synthesis and replication.
This compound has also been studied for its potential applications in pharmacology. It has been shown to have antiviral activity against a number of viruses, including HIV, hepatitis B, and herpes simplex virus. Additionally, this compound has been shown to have anticancer activity, making it a potential candidate for the development of new cancer treatments.
作用机制
The mechanism of action of 5-(1-azocanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its ability to inhibit the activity of various enzymes involved in DNA synthesis and replication. Specifically, this compound is a nucleoside analogue that is incorporated into the growing DNA chain, where it acts as a chain terminator by preventing the addition of further nucleotides. This results in the inhibition of DNA synthesis and replication, ultimately leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit DNA synthesis and replication. This can result in a number of effects, including the inhibition of cell growth and proliferation, as well as the induction of apoptosis (programmed cell death). Additionally, this compound has been shown to have immunomodulatory effects, which may be related to its antiviral activity.
实验室实验的优点和局限性
One of the primary advantages of using 5-(1-azocanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its ability to inhibit the activity of various enzymes involved in DNA synthesis and replication. This makes it a valuable tool for studying the mechanisms of DNA synthesis and replication, as well as for developing new cancer treatments and antiviral therapies. However, there are also some limitations to the use of this compound in lab experiments. For example, its toxicity and potential side effects may limit its use in certain applications, and its mechanism of action may not be applicable to all types of cells and organisms.
未来方向
There are a number of future directions for the study of 5-(1-azocanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of research is focused on developing new and more effective cancer treatments based on this compound and other nucleoside analogues. Additionally, there is ongoing research into the development of new antiviral therapies based on this compound, particularly for the treatment of HIV and other viral infections. Finally, there is ongoing research into the mechanisms of action of this compound and other nucleoside analogues, with the goal of developing a better understanding of their biochemical and physiological effects.
属性
IUPAC Name |
3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c21-16-18-17-15(20(16)14-9-5-4-6-10-14)13-19-11-7-2-1-3-8-12-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCWIVJRPXPNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3868264.png)
![N-(4-bromophenyl)-N-{2-[2-(3,4-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3868271.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868279.png)
![N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide](/img/structure/B3868292.png)



![1-(diethylamino)-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B3868322.png)
![6-chloro-2-(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B3868343.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3868346.png)
![3-{[2-(3-hydroxybenzoyl)hydrazino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3868354.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3868361.png)